![molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5](/img/structure/B1524056.png)
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
Overview
Description
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is a synthetic compound belonging to the benzoxazinone class.
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .
Mode of Action
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .
Pharmacokinetics
Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.
Result of Action
The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound
Biochemical Analysis
Biochemical Properties
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one has been reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . It has been shown to be effective against Staphylococcus aureus and other bacteria . The compound interacts with various enzymes and proteins, such as human neutrophil elastase (HNE), a serine protease that has been implicated in the abnormal turnover of connective tissue proteins .
Cellular Effects
The effects of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one on cells are not fully understood yet. It has been reported to have antimicrobial activity against gram-positive bacteria (Bacillus megathorium) and gram-negative bacteria (E. coli) and some fungi
Molecular Mechanism
It has been reported that benzoxazinones can inactivate chymotrypsin, a key enzyme involved in protein digestion . The inactivation is stoichiometric and proceeds with significant rate constants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction is carried out under reflux conditions at a temperature of 35-40°C for 50-55 minutes . After the reaction, the excess solvent is removed under reduced pressure, and the product is extracted using petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nitrogen and carbon nucleophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: New heterocyclic compounds.
Scientific Research Applications
Antimicrobial Properties
One of the most notable applications of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacteria and fungi:
-
Bacterial Activity : It has been shown to inhibit the growth of various pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
- Fungal Activity : In addition to its antibacterial properties, the compound has demonstrated antifungal effects against certain strains, contributing to its potential use in treating infections caused by fungi.
Pharmacological Effects
Beyond its antimicrobial properties, this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
- Analgesic Properties : Studies suggest that it may also serve as an analgesic agent, providing pain relief in various contexts .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride under specific conditions. This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.
Table 1: Synthesis Overview
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | o-Aminophenol + Chloroacetyl Chloride | Butanone, Aqueous NaHCO₃ | This compound |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Infection Control : Its antimicrobial properties make it suitable for developing new antibiotics or antifungal treatments.
- Anti-inflammatory Drugs : The anti-inflammatory effects could lead to formulations aimed at reducing inflammation in chronic diseases.
- Neurological Disorders : Neuroprotective capabilities may pave the way for treatments targeting conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- A study published in Modern Scientific Press highlighted its effectiveness against specific bacterial strains and discussed its potential as an antimicrobial agent .
- Research conducted on the pharmacological properties indicated that derivatives of benzoxazinones exhibit significant anti-inflammatory and analgesic activities in animal models .
- Investigations into the synthesis processes have revealed efficient methods for producing high yields of the compound while maintaining purity, essential for both research and pharmaceutical applications .
Comparison with Similar Compounds
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is unique due to its specific structure and antimicrobial properties. Similar compounds include:
2-Methyl-4H-3,1-benzoxazin-4-one: Known for its antimicrobial activity against Gram-negative bacteria.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used as an organic building block.
4H-Benzo[d][1,3]oxazin-4-ones: Exhibits various pharmacological properties, including anti-inflammatory and antibacterial activities.
These compounds share similar structural features but differ in their specific applications and biological activities.
Biological Activity
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, with the CAS number 16264-71-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H7NO3
- Molecular Weight : 179.16 g/mol
- CAS Number : 16264-71-4
The compound features a hydroxyl group and a methyl group attached to a benzoxazine ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of the benzoxazine family. For instance, a study synthesized 2-phenyl-4H-benzo[D][1,3]oxazin-4-one and evaluated its activity against the A549 human lung cancer cell line. The results indicated an IC50 value of 65.43 ± 2.7 μg/mL , demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) . This suggests that while 6-hydroxy derivatives may not surpass established chemotherapeutics, they exhibit promising activity that warrants further exploration.
Table 1: Anticancer Activity Comparison
Compound | IC50 (μg/mL) | Reference |
---|---|---|
2-Phenyl-4H-benzo[D][1,3]oxazin-4-one | 65.43 ± 2.7 | Dini Kesuma et al. |
Doxorubicin | 14.61 ± 2.3 | Bharathkumar et al. |
The mechanism through which 6-hydroxy derivatives exert their biological activities often involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies indicate that these compounds can inhibit methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in cancer cells . This inhibition may lead to reduced proliferation of cancer cells.
Case Studies
- Study on Anticancer Activity : In a study conducted by Dini Kesuma et al., the synthesis of benzoxazine derivatives was performed followed by MTT assays to evaluate their cytotoxicity against A549 cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
- Antimicrobial Screening : Although specific data on the antimicrobial activity of this compound are scarce, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria in preliminary screenings.
Properties
IUPAC Name |
6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQQQZGXDLLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709233 | |
Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125558-96-5 | |
Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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